molecular formula C14H19ClN2O3S B2550435 2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide CAS No. 1436026-20-8

2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide

Cat. No.: B2550435
CAS No.: 1436026-20-8
M. Wt: 330.83
InChI Key: COARMXOOMFSNSL-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group, a methyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the pyridine ring, followed by the introduction of the chloro and carboxamide groups. The cyclohexyl group is then attached, and finally, the methylsulfonyl group is introduced. Each step requires specific reagents and conditions, such as the use of chlorinating agents, amide coupling reagents, and sulfonylating agents under controlled temperatures and pH levels .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions and to minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the methylsulfonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-17(14(18)10-7-8-16-13(15)9-10)11-5-3-4-6-12(11)21(2,19)20/h7-9,11-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COARMXOOMFSNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1S(=O)(=O)C)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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